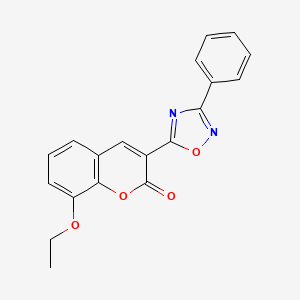
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, commonly referred to as EPC, is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. EPC has been found to have a number of interesting properties, including its ability to act as a dual inhibitor of cyclooxygenase and lipoxygenase enzymes, and its potential to be used as a selective inhibitor of cyclooxygenase-2 (COX-2). In addition, EPC has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
科学的研究の応用
EPC has been studied for its potential applications in biochemistry and physiology. The compound has been found to act as a dual inhibitor of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of arachidonic acid, a precursor to many inflammatory mediators. Additionally, EPC has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. These properties have made it a promising candidate for use in the treatment of a variety of diseases and disorders, including arthritis, asthma, and cancer.
作用機序
The mechanism of action of EPC is believed to be through the inhibition of cyclooxygenase and lipoxygenase enzymes. By inhibiting these enzymes, EPC is able to reduce the production of arachidonic acid, a precursor to many inflammatory mediators. The inhibition of these enzymes also reduces the production of prostaglandins, which are known to be involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPC have been studied extensively. The compound has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, EPC has been shown to reduce the production of prostaglandins, which are known to be involved in the regulation of inflammation and pain. Furthermore, EPC has been found to be an effective inhibitor of cyclooxygenase-2 (8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one), which is involved in the production of arachidonic acid, a precursor to many inflammatory mediators.
実験室実験の利点と制限
One of the major advantages of using EPC in laboratory experiments is its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, the synthesis of EPC is relatively simple, and can be accomplished through a series of steps.
However, there are some limitations to using EPC in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of light and heat, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for the use of EPC. For example, the compound could be explored as a potential therapeutic agent for the treatment of a variety of diseases and disorders, including arthritis, asthma, and cancer. Additionally, further studies could be conducted to explore the potential of EPC as an inhibitor of cyclooxygenase-2 (8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one). Additionally, the compound could be investigated for its potential use as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential of EPC as an anti-oxidant and anti-cancer agent.
合成法
The synthesis of EPC is relatively simple, and can be accomplished through a series of steps. The first step involves the reaction of ethoxybenzene with 3-phenyl-1,2,4-oxadiazol-5-yl chloride in a solvent such as acetone to form the desired EPC. This reaction takes place at a temperature of approximately 80-90 °C and is typically completed within 1-2 hours. The EPC can then be isolated and purified through a process of column chromatography.
特性
IUPAC Name |
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-2-23-15-10-6-9-13-11-14(19(22)24-16(13)15)18-20-17(21-25-18)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOWYFOLOKJUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6510641.png)
![N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6510644.png)
![2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6510646.png)
![ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6510651.png)
![N-cyclohexyl-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6510663.png)
![2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6510670.png)
![N,N-diethyl-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide](/img/structure/B6510674.png)
![N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B6510681.png)
![ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B6510694.png)
![hexahydro-1H-2??-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B6510699.png)
![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6510708.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)
![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)
![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)